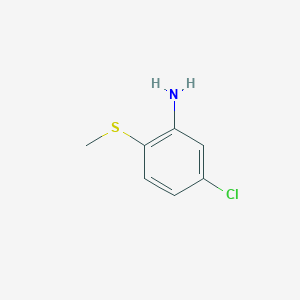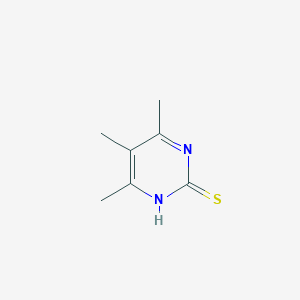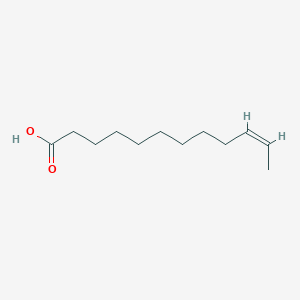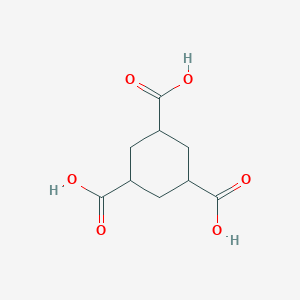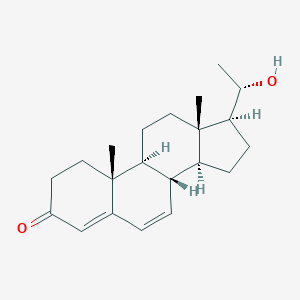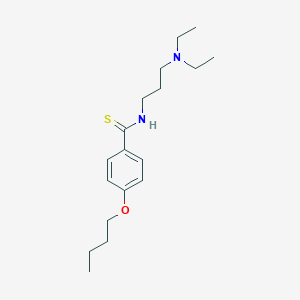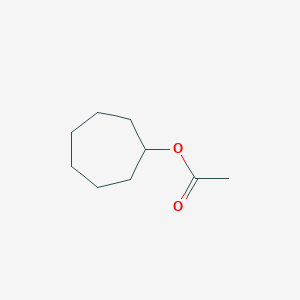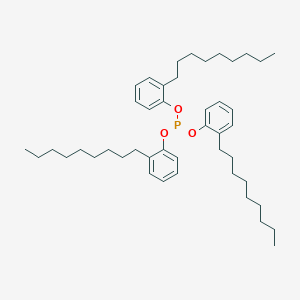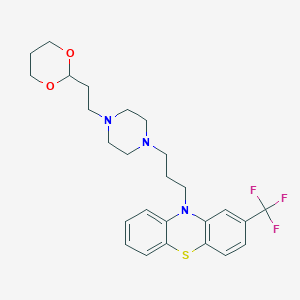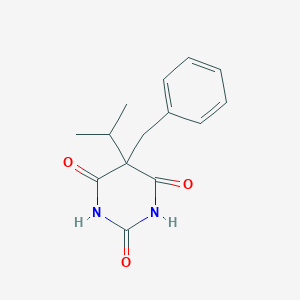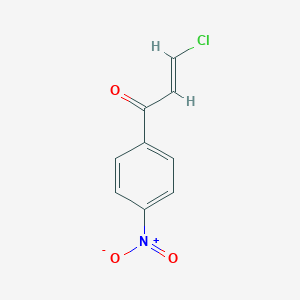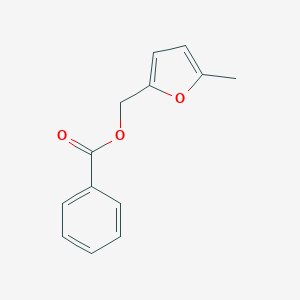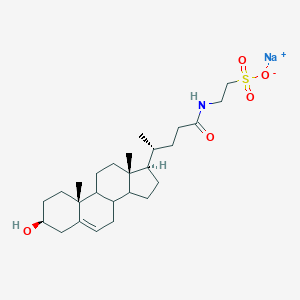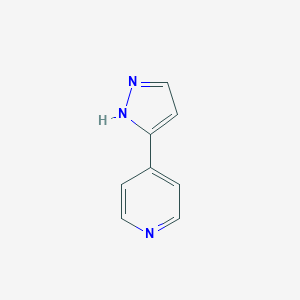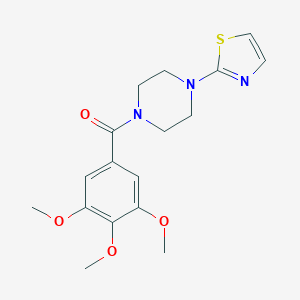
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a key neurotransmitter in the brain.
Mecanismo De Acción
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a selective inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure.
Efectos Bioquímicos Y Fisiológicos
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have both beneficial and detrimental effects on neuronal function. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can lead to increased neuronal excitability, which can be beneficial in certain contexts, such as learning and memory. However, excessive glutamate exposure can also lead to neuronal damage and cell death, particularly in conditions such as stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be used to investigate the role of glutamate in neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also selective for EAATs, which allows for the specific inhibition of glutamate reuptake. However, there are also limitations to the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments. Excessive glutamate exposure can lead to neuronal damage and cell death, which can confound experimental results. Additionally, 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not selective for specific EAAT subtypes, which can make it difficult to determine the specific role of each subtype in glutamate reuptake.
Direcciones Futuras
There are several future directions for the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in scientific research. One potential application is the development of new treatments for neurological disorders. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can increase extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine could be used to develop new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, further research is needed to determine the specific role of each EAAT subtype in glutamate reuptake, which could lead to the development of more selective inhibitors.
Métodos De Síntesis
The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperazine in the presence of sodium hydride. This reaction produces the intermediate compound, 4-(3,4,5-trimethoxybenzoyl)piperazine, which is then reacted with thioamide to yield 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied in the field of neuroscience due to its ability to inhibit EAATs. EAATs are responsible for the reuptake of glutamate, a key neurotransmitter in the brain that is involved in learning and memory. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in various scientific studies to investigate the role of glutamate in neuronal function and to develop new treatments for neurological disorders.
Propiedades
Número CAS |
17766-79-9 |
|---|---|
Nombre del producto |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Fórmula molecular |
C17H21N3O4S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
[4-(1,3-thiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H21N3O4S/c1-22-13-10-12(11-14(23-2)15(13)24-3)16(21)19-5-7-20(8-6-19)17-18-4-9-25-17/h4,9-11H,5-8H2,1-3H3 |
Clave InChI |
KGVWLYQGSGWMFD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
Otros números CAS |
17766-79-9 |
Sinónimos |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



